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Introduction

Aneratrigine is a potent and selective Nav1.7 inhibitor developed as a non-opioid analgesic for acute pain.
The active pharmaceutical ingredient (API), Aneratrigine mesylate, is a BCS Class IV compound
characterized by low solubility (0.03-0.06 mg/mL at pH 1.2) and low permeability, posing significant
challenges for oral bioavailability [1] [2]. An initial formulation strategy used sodium bicarbonate (NaHCO3)
as an alkalizing agent for in situ pH modulation to enhance dissolution in the stomach. However, scaling up
the wet granulation process led to significant stability challenges, including capsule content discoloration
and excessive degradant formation, attributed to the decomposition of NaHCOs under thermal and moisture
stress [1] [2]. This document details the successful development and scale-up of a stable Aneratrigine

capsule formulation using dry granulation.

Formulation Desigh and Rationale

The primary goal was to enhance the chemical stability of the formulation while maintaining the improved

dissolution profile provided by the alkalizing agent.
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e API Challenges: Aneratrigine mesylate exhibits strong pH-dependent solubility, with a minimum
at gastric pH (1.2) and a maximum (5.22 mg/mL) at pH 4.0, which resembles the upper duodenum
[2].

¢ Key Excipient Function:

o Sodium Bicarbonate (20%): Serves as an alkalizing agent to neutralize gastric acid, creating a
micro-environmental pH that enhances API dissolution [1] [2].

o Other Excipients: Lactose monohydrate and microcrystalline cellulose as fillers,
croscarmellose sodium as a disintegrant, and magnesium stearate as a lubricant.

¢ Process Selection: Dry granulation was selected over wet granulation to avoid exposing the
NaHCOs-containing blend to moisture and heat, which caused decomposition into sodium hydroxide
and catalyzed API degradation during the extended drying cycles of production-scale wet granulation

[1] [2] [3].

Dry Granulation Manufacturing Protocol

This protocol outlines the roller compaction method, which is preferred over the older slugging process due

to its superior process control, scalability, and efficiency [4].

3.1. Equipment and Materials

e Equipment: High-shear blender, roller compactor, mill/screener, capsule filling machine.

e Materials: Aneratrigine mesylate, spray-dried lactose (Fast Flo 316), granulated lactose (Supertab
30GR), microcrystalline cellulose (Avicel PH102), sodium bicarbonate (Emprove Essential),
croscarmellose sodium (Ac-di-sol SD-711), magnesium stearate (Ligamed MF-2V-MB), colloidal
silicon dioxide (Aerosil 200) [2].

3.2. Step-by-Step Process Description The following workflow visualizes the entire dry granulation and

encapsulation process:
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Aneratrigine Dry Granulation Workflow
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3.3. Critical Process Parameters (CPPs) The following parameters must be monitored and controlled to

ensure consistent granule quality [2] [4] [5].

Critical Process

Unit Operation Target Range / Control Strate

P Parameter g g oy
Blending Blending Speed & Time 15-20 minutes at fixed RPM to ensure uniformity.
Roller Roll Pressure 20-40 bar (optimized to form ribbons without over-
Compaction compaction).
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Critical Process

Unit Operation S — Target Range / Control Strategy

Roll Gap 2.0-3.0 mm (maintained consistently).

Screw Feeder Speed 10-25 RPM (adjusted to ensure consistent feed).
Milling Mill Screen Aperture 1.0-1.5 mm.

Mill Rotor Speed 1000-1500 RPM.

Analytical Methods and Quality Control

Rigorous in-process and release testing are critical for ensuring the final product quality.

4.1. Key Analytical Tests and Specifications

Test Method Specification

Assay & Content HPLC 90.0-110.0% of label claim; RSD
Uniformity <2.0%

Related Substances HPLC (Validated Stability-Indicating  Any individual impurity: <0.2%; Total
(Impurities) Method) impurities: <1.0% [2]

Dissolution USP Apparatus Il (Paddle), 900 mL Q=80% in 30 minutes [1] [2]

pH 4.0 buffer, 50 rpm
Loss on Drying (LOD) IR Moisture Balance, 105°C

Granule Properties Laser Diffraction, Bulk/Tapped
Density

<2.0% w/w

Particle Size (d50): 150-500 pm; Carr
Index: <20 [6]

4.2. Stability Studies Stability studies must be conducted according to ICH guidelines. The optimized dry

granulation formulation demonstrated enhanced stability, with total impurities remaining below 0.05%

under accelerated conditions, a significant improvement over the unstable wet granulation batches [1] [2].
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Scale-Up and Technology Transfer

The dry granulation process was successfully scaled from laboratory to commercial production,

demonstrating robustness across different scales [2].

Batch -
Batch Scale . Key Scale-Up Findings
Size
Laboratory 1.5kg Process parameters established; initial stability verified.
Pilot 5.4 kg Confirmed scalability of CPPs; granule properties consistent with lab batch.
Commercial 25.9 kg Demonstrated robust, reproducible process; chemical integrity maintained

(total impurities <0.05%) [1] [2].

For continuous manufacturing, Residence Time Distribution (RTD) modeling can be applied for advanced
process control and material tracking, facilitating real-time release and handling of out-of-specification

(O0S) material [5].

Conclusion

The transition from wet granulation to dry granulation successfully resolved the critical stability issues in the
Aneratrigine capsule formulation. This approach eliminated the heat and moisture stress that caused
NaHCOs decomposition and subsequent API degradation. The documented protocol provides a robust,
scalable, and transferable manufacturing platform for Aneratrigine, ensuring consistent product quality
and supporting its successful advancement to Phase 2a clinical trials. This work also serves as a valuable
model for developing other heat- and moisture-sensitive drug products containing functional alkalizing

excipients.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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